molecular formula C15H14BrNO2 B5641989 2-(2-bromophenoxy)-N-(4-methylphenyl)acetamide

2-(2-bromophenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B5641989
M. Wt: 320.18 g/mol
InChI Key: OWLHKTLBOJQGMZ-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a bromophenoxy group and a methylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromophenol and 4-methylaniline.

    Formation of Intermediate: 2-bromophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-bromophenoxy)acetyl chloride.

    Final Product Formation: The intermediate 2-(2-bromophenoxy)acetyl chloride is then reacted with 4-methylaniline in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and acetamide groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include quinones or carboxylic acids.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis yields corresponding amines and carboxylic acids.

Scientific Research Applications

2-(2-bromophenoxy)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-methylphenyl)acetamide
  • 2-(2-chlorophenoxy)-N-(4-methylphenyl)acetamide
  • 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide

Uniqueness

2-(2-bromophenoxy)-N-(4-methylphenyl)acetamide is unique due to the presence of both bromophenoxy and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-11-6-8-12(9-7-11)17-15(18)10-19-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLHKTLBOJQGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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